molecular formula C8H10BNO3 B112080 2-Acetamidophenylboronic acid CAS No. 169760-16-1

2-Acetamidophenylboronic acid

Cat. No. B112080
M. Wt: 178.98 g/mol
InChI Key: UMOPBIVXPOETPG-UHFFFAOYSA-N
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Description

2-Acetamidophenylboronic acid is a chemical compound with the linear formula (CH3CONH)C6H4B(OH)2 . It has a molecular weight of 178.98 . It is also known by other names such as (2-Acetylaminophenyl)boronic acid and 2-Carbamoylbenzeneboronic acid .


Molecular Structure Analysis

The molecular structure of 2-Acetamidophenylboronic acid is represented by the linear formula (CH3CONH)C6H4B(OH)2 . The compound has a molecular weight of 178.98 .


Physical And Chemical Properties Analysis

2-Acetamidophenylboronic acid is a solid substance . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 46.3±0.4 cm3, and a molar volume of 144.6±5.0 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

1. Crystallization-induced Amide Bond Formation

  • Application Summary: The 5-nitrosalicylate ester of 2-acetamidophenylboronic acid is formed under crystallization conditions from the 5-nitrosalicylate ester of 2-aminophenylboronic acid . The boron at the center of this structure exists as a tetrahedral complex produced by a dative bond with the amide carbonyl .
  • Methods of Application: The reaction occurs due to increased Lewis acidity of the nitrosalicylate ester of 2-aminophenylboronic acid .
  • Results or Outcomes: The perpendicular shape produces an unusual packing structure including a bifurcated hydrogen bond between the amide hydrogen and carbonyl groups on two neighboring molecules .

2. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation

  • Application Summary: 2-Acetamidophenylboronic acid is used in the study of structure-reactivity relationships in boronic acid-diol complexation .
  • Methods of Application: The synthesis of 3-Acetamidophenylboronic Acid (3-AcPBA) involves adding 3-aminophenylboronic acid to an aqueous solution of sodium hydroxide, cooling the solution in an ice bath, and slowly adding acetic anhydride .
  • Results or Outcomes: The solution is allowed to come to room temperature and stirred for 3 hours, then adjusted to pH 8 with dilute hydrochloric acid, forming a beige precipitate .

3. Preparation of Anticancer Pyrimidines

  • Application Summary: 2-Acetamidophenylboronic acid is used as a reactant for the preparation of anticancer pyrimidines with multiple-kinase inhibitory effect .

4. Analgesic and Hepatotoxicity Evaluation

  • Application Summary: The compound (4-acetamidophenyl)boronic acid, which shares a similar structure to acetaminophen, was assessed to measure its ability to act as an analgesic as well as evaluate its hepatotoxicity .

5. Preparation of Highly Substituted Acenes

  • Application Summary: 2-Acetamidophenylboronic acid is used as a reactant for the preparation of highly substituted acenes via rhodium-catalyzed oxidative coupling with alkynes .

6. Synthesis of JAK2 Inhibitors

  • Application Summary: 2-Acetamidophenylboronic acid is used in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors .

7. Synthesis of Polycyclic Azaindoles

  • Application Summary: 2-Acetamidophenylboronic acid is used in the synthesis of polycyclic azaindoles .

8. Preparation of 2-Aminopyrazolopyridines

  • Application Summary: 2-Acetamidophenylboronic acid is used in the preparation of 2-aminopyrazolopyridines as Polo-like kinase 1 inhibitors .

properties

IUPAC Name

(2-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOPBIVXPOETPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372244
Record name 2-Acetamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidophenylboronic acid

CAS RN

169760-16-1
Record name 2-Acetamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 169760-16-1
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-aminophenylboronic acid (900 mg; 6.6 mmol), triethylamine (0.57 ml; 7 mmol) and acetylchloride (0.5 ml; 7 mmol) was stirred at rt. for 1 h. The reaction mixture was evaporated to dryness, stirred with H2O and filtered to give 750 mg (63%) product.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of o-aminophenylboronic acid (6.73 g, 49.1 mmoles) in dioxane (100 ml) is added acetic anhydride (25.1 g, 246 mmoles). The reaction is heated at 100° C. for 17 hours. After cooling, the reaction volatiles are removed under reduced pressure to leave a thick yellow gel, which after chromatography affords o-N-acetylaminophenylboronic acid (7.33 g).
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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